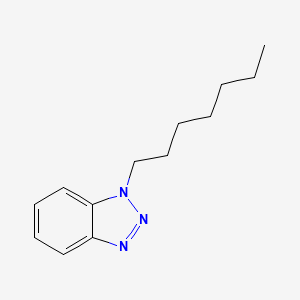

1-Heptyl-1H-1,2,3-benzotriazole

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

1-Heptyl-1H-1,2,3-benzotriazole is a chemical compound with the molecular formula C13H19N3. It belongs to the class of benzotriazole derivatives, which are known for their versatile applications in various fields such as chemistry, biology, and industry. The compound is characterized by a heptyl group attached to the nitrogen atom of the benzotriazole ring, which imparts unique properties to the molecule .

Métodos De Preparación

The synthesis of 1-Heptyl-1H-1,2,3-benzotriazole typically involves the reaction of 1H-benzotriazole with heptyl halides under basic conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate or sodium hydroxide, which facilitates the nucleophilic substitution of the halide by the benzotriazole . The reaction conditions often include refluxing the mixture in an appropriate solvent such as acetonitrile or dimethylformamide for several hours to ensure complete conversion.

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. These methods often include purification steps such as recrystallization or chromatography to obtain the desired product with high purity .

Análisis De Reacciones Químicas

1-Heptyl-1H-1,2,3-benzotriazole undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxidized products.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the reduction of the benzotriazole ring.

Substitution: The heptyl group can be substituted with other functional groups through nucleophilic substitution reactions.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while substitution reactions can produce a variety of functionalized benzotriazole derivatives .

Aplicaciones Científicas De Investigación

Scientific Research Applications

- Chemistry 1-Heptyl-1H-1,2,3-benzotriazole serves as a building block in synthesizing complex molecules and as a ligand in coordination chemistry.

- Biology It has been studied for potential biological activities, including antimicrobial and anticancer properties. Certain triazole-containing compounds have demonstrated significant anticancer activity, affecting cancer cell lines and inducing apoptosis . For example, one target compound containing 1,2,3-triazole exhibited almost 11.5-fold potency than Melampomagnolide B on HCT116 cells .

- Medicine Research has explored its use in drug development, particularly for its ability to interact with biological targets such as enzymes and receptors. Benzotriazole derivatives, in general, have versatile chemical and biological properties in the pharmaceutical industry and can act as agonists for many proteins .

Industrial Applications

- Corrosion Inhibitor Benzotriazoles are effective corrosion inhibitors for copper and its alloys, preventing undesirable surface reactions . They form a passive layer consisting of a complex between copper and benzotriazole when copper is immersed in a solution containing benzotriazole . This layer is insoluble in aqueous and many organic solutions, and its thickness correlates positively with the efficiency of preventing corrosion .

- UV Stabilizer this compound is also employed as a UV stabilizer.

- Production of Specialty Chemicals It is used in the production of specialty chemicals.

Mecanismo De Acción

The mechanism of action of 1-Heptyl-1H-1,2,3-benzotriazole involves its interaction with molecular targets such as enzymes and receptors. The compound’s benzotriazole ring can form π-π stacking interactions and hydrogen bonds with these targets, leading to inhibition or modulation of their activity . This mechanism is particularly relevant in its antimicrobial and anticancer activities, where it disrupts essential biological processes in target cells .

Comparación Con Compuestos Similares

1-Heptyl-1H-1,2,3-benzotriazole can be compared with other benzotriazole derivatives such as:

1H-Benzotriazole: The parent compound, which lacks the heptyl group and has different physicochemical properties.

1-Methyl-1H-1,2,3-benzotriazole: A derivative with a methyl group instead of a heptyl group, which affects its solubility and reactivity.

1-Phenyl-1H-1,2,3-benzotriazole: A derivative with a phenyl group, which imparts different electronic and steric effects.

The uniqueness of this compound lies in its heptyl group, which enhances its lipophilicity and influences its interactions with biological targets and other molecules .

Actividad Biológica

1-Heptyl-1H-1,2,3-benzotriazole is a benzotriazole derivative characterized by a heptyl group attached to the nitrogen atom of the benzotriazole ring. This compound has garnered attention due to its diverse biological activities, including antimicrobial and anticancer properties. This article explores the biological activity of this compound, detailing its mechanisms of action, case studies, and relevant research findings.

- Molecular Formula: C13H19N3

- IUPAC Name: 1-heptylbenzotriazole

- InChI Key: RVDZIFNXDDHTNX-UHFFFAOYSA-N

The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including enzymes and receptors. The compound's benzotriazole ring facilitates π-π stacking interactions and hydrogen bonding, which can inhibit or modulate the activity of these biological targets.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. A study reported that derivatives of benzotriazole showed mild to moderate antibacterial and antifungal activities against various strains such as Escherichia coli and Candida albicans. Notably, compounds with bulky hydrophobic groups demonstrated enhanced antimicrobial efficacy .

Table 1: Antimicrobial Activity of Benzotriazole Derivatives

| Compound | Target Organism | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| 4'-((1H-benzotriazol-1-yl)methyl)-[1,1'-biphenyl]-2-carbonitrile | Bacillus subtilis | 12.5 μg/ml |

| 1-(6-methylbenzo[d][1,3]dioxol-5-yl)methyl)-1H-benzotriazole | Candida albicans | 25 μg/ml |

| N-benzenesulfonylbenzotriazole | Trypanosoma cruzi (epimastigotes) | 25 μg/ml |

Antiviral Activity

In addition to its antimicrobial properties, this compound has been investigated for its antiviral activities against several viruses within the Flavivirus family. A study synthesized N-alkyl derivatives that exhibited potent inhibitory effects on the helicase activity of hepatitis C virus (HCV) NTPase/helicase. The most active derivatives showed IC50 values around 6.5 µM when tested with DNA substrates .

Case Study: Inhibition of HCV Helicase

The study highlighted that specific alkyl substitutions on the benzotriazole scaffold significantly improved antiviral efficacy. For instance:

- 2-Methyl Derivative: IC50 = 6.5 µM (DNA substrate)

- Cytotoxicity: Reduced cytotoxicity in Vero and HeLa cells compared to parent compounds.

Anticancer Potential

Emerging research suggests that this compound may also possess anticancer properties. Preliminary studies indicate that it can induce apoptosis in cancer cell lines through modulation of signaling pathways associated with cell survival and proliferation .

Propiedades

IUPAC Name |

1-heptylbenzotriazole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H19N3/c1-2-3-4-5-8-11-16-13-10-7-6-9-12(13)14-15-16/h6-7,9-10H,2-5,8,11H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RVDZIFNXDDHTNX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCN1C2=CC=CC=C2N=N1 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H19N3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

217.31 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.